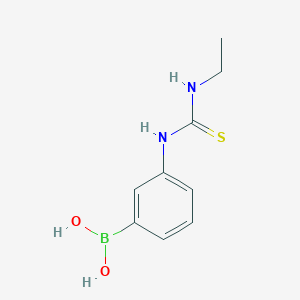

3-(3-Ethylthioureido)phenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-(ethylcarbamothioylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2S/c1-2-11-9(15)12-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBWHPPZYSGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=S)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674386 | |

| Record name | {3-[(Ethylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-06-5 | |

| Record name | B-[3-[[(Ethylamino)thioxomethyl]amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Ethylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-(3-Ethylthioureido)phenylboronic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Ethylthioureido)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a bifunctional molecule with significant potential in medicinal chemistry and materials science. The molecule integrates the diol-binding capabilities of a boronic acid with the diverse biological and catalytic activities associated with the thiourea moiety. This document details a robust synthetic protocol, explains the rationale behind key experimental parameters, and outlines a suite of analytical techniques for thorough characterization. The content is designed for researchers, chemists, and professionals in drug development seeking to leverage this compound's unique properties.

Introduction and Scientific Rationale

Boronic acids are a cornerstone of modern organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions and their reversible covalent interactions with diols, a feature widely exploited in the development of sensors for carbohydrates like glucose.[1][2][3][4] The thiourea functional group is also of paramount importance, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6][7]

The strategic combination of these two pharmacophores into a single molecular entity, this compound (Molecular Formula: C₉H₁₃BN₂O₂S, Molecular Weight: 224.09 g/mol ), creates a compound of considerable interest.[8][9] The boronic acid group offers a reactive handle for covalent tethering or sensing applications, while the ethylthiourea group can impart specific biological activities or act as a hydrogen-bond donor in organocatalysis.[10] This guide provides the foundational knowledge required to synthesize and validate this promising compound.

Synthesis of this compound

The synthesis is achieved through a direct and efficient nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 3-aminophenylboronic acid attacks the electrophilic carbon of the isothiocyanate group in ethyl isothiocyanate.[5][11] This forms a stable N,N'-disubstituted thiourea derivative.

Reaction Scheme

-

Reactants: 3-Aminophenylboronic acid and Ethyl isothiocyanate

-

Product: this compound

-

Reaction Type: Nucleophilic Addition

Causality-Driven Protocol Design

-

Choice of Reactants: 3-Aminophenylboronic acid serves as the structural backbone, providing both the boronic acid functionality and the nucleophilic amine required for the reaction. Ethyl isothiocyanate is a commercially available and highly reactive electrophile that efficiently forms the desired thiourea linkage.[12]

-

Solvent Selection: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) are optimal.[5] They provide excellent solubility for the reactants and do not participate in the reaction, ensuring a clean conversion. The anhydrous nature is critical to prevent the hydrolysis of the boronic acid group.

-

Reaction Conditions: The reaction proceeds efficiently at room temperature. It is often mildly exothermic, and monitoring is advised, but external heating is typically unnecessary.[5][13] The reaction's high efficiency at ambient temperatures makes it a "click-type" reaction, valued for its simplicity and high yield.[5]

-

Stoichiometry: A 1:1 molar equivalent of the amine and isothiocyanate is used to ensure complete consumption of the starting materials and simplify purification.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous THF (approx. 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase such as 3:1 Hexane/Ethyl Acetate. The reaction is generally complete within 2-4 hours.[11]

-

Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The crude product is often obtained as a solid or a viscous oil.

-

Purification:

-

If the crude product is a solid and shows high purity by TLC, it can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/hexane).

-

If the product is an oil or contains impurities, purification by flash column chromatography on silica gel is the most reliable method.[11] A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized this compound.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons (multiplets), the ethyl group (a quartet and a triplet), and exchangeable protons for the N-H and B(OH)₂ groups (broad singlets).

-

¹³C NMR: Confirms the carbon framework. Key signals include those for the aromatic carbons, the ethyl group carbons, and the characteristic C=S (thiocarbonyl) carbon, which typically appears downfield.

-

¹¹B NMR: This is a crucial technique for characterizing boronic acids.[1][14] A single resonance is expected, with a chemical shift characteristic of a trigonal planar (sp²-hybridized) boronic acid.[15][16] The chemical shift can be influenced by solvent and pH.[1][2]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable technique for determining the molecular weight of this polar compound.[17] The analysis should reveal the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups.[19] Characteristic vibrational bands confirm the presence of the thiourea and boronic acid moieties.

-

B-O-H stretching: A broad band, often around 3300-3200 cm⁻¹.[20]

-

N-H stretching: Sharp to broad peaks in the 3400-3100 cm⁻¹ region.[21][22]

-

C=S stretching (Thioamide I band): Typically observed in the 1300-1400 cm⁻¹ region.

-

C-N stretching (Thioamide II band): Found around 1500-1600 cm⁻¹.[21]

-

B-O asymmetric stretching: A strong band, often near 1350 cm⁻¹.[20]

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an excellent method for assessing the purity of the final compound.[23] A C18 column with a gradient elution of water (often with 0.1% TFA or formic acid) and acetonitrile is a standard starting point.[24] Purity is determined by integrating the peak area at an appropriate UV wavelength.

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| HRMS (ESI) | [M+H]⁺ | Calculated: 225.0812, Observed: ~225.081 |

| ¹H NMR | Chemical Shifts (δ) | Aromatic (m, ~7.2-7.8 ppm), N-H (br s), B(OH)₂ (br s), -CH₂- (q), -CH₃ (t) |

| ¹³C NMR | Chemical Shifts (δ) | C=S (~180 ppm), Aromatic (~120-140 ppm), -CH₂-, -CH₃- |

| ¹¹B NMR | Chemical Shift (δ) | ~25-30 ppm (relative to BF₃·OEt₂)[14][15] |

| FTIR | Wavenumber (cm⁻¹) | ~3300 (B-O-H), ~3200 (N-H), ~1350 (B-O), ~1550 (C-N), ~1380 (C=S)[20][21][22] |

| HPLC | Purity | >95% (by peak area integration) |

Characterization Workflow Diagram

Caption: A typical workflow for the analytical characterization of the title compound.

Potential Applications in Research and Drug Development

The unique bifunctional nature of this compound opens avenues for several advanced applications:

-

Anticancer Drug Development: Many thiourea derivatives exhibit potent anticancer activity.[7] This compound could be explored as a cytotoxic agent, with the boronic acid moiety potentially improving cell permeability or targeting specific glycoproteins on cancer cell surfaces.

-

Antibacterial and Antiviral Agents: The thiourea scaffold is present in numerous antimicrobial agents.[6][25] The title compound is a candidate for screening against various pathogens.

-

Glucose Sensing: Phenylboronic acids are widely used in glucose sensors due to their ability to bind with the diol groups of glucose.[26] This compound could be incorporated into polymers or attached to surfaces to create novel glucose-responsive materials.

-

Bifunctional Catalysis: The combination of a Lewis acidic boronic acid and a hydrogen-bond-donating thiourea can be exploited in asymmetric catalysis.[10] This dual activation mode can facilitate a range of enantioselective transformations.

Conclusion

This guide has outlined a reliable and well-rationalized pathway for the synthesis of this compound. The described protocol is straightforward, high-yielding, and utilizes readily available starting materials. Furthermore, a comprehensive analytical workflow has been presented to ensure the structural integrity and purity of the final product. The convergence of the versatile boronic acid and biologically active thiourea functionalities makes this compound a valuable building block for innovations in medicinal chemistry, chemical biology, and materials science.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound,(CAS# 1072946-06-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. iosrjournals.org [iosrjournals.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. jetir.org [jetir.org]

- 23. daneshyari.com [daneshyari.com]

- 24. research.wur.nl [research.wur.nl]

- 25. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Ethylthioureido)phenylboronic Acid

This guide provides a comprehensive overview of the synthesis and physicochemical properties of 3-(3-ethylthioureido)phenylboronic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. Boronic acids are recognized for their unique ability to reversibly bind with diols, a property that has led to their extensive exploration as sensors, drug delivery vehicles, and therapeutic agents.[1][2] The introduction of a thiourea moiety is intended to modulate the electronic properties and binding affinities of the boronic acid, potentially enhancing its utility in various applications.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, and a practical framework for its physicochemical characterization. While specific experimental data for this particular derivative is not extensively available in public literature, this guide offers robust, generalized protocols and discusses the anticipated properties based on the well-understood chemistry of substituted phenylboronic acids.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and well-established chemical transformation. The general approach involves the reaction of an aminophenylboronic acid with an isothiocyanate.

Proposed Synthetic Pathway

The most common and efficient method for the synthesis of thiourea-substituted phenylboronic acids is the reaction of 3-aminophenylboronic acid with ethyl isothiocyanate.[3] This reaction is typically carried out in an aprotic solvent at room temperature.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

3-Aminophenylboronic acid

-

Ethyl isothiocyanate

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup (optional but recommended)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-aminophenylboronic acid in a minimal amount of anhydrous THF or DCM under a nitrogen or argon atmosphere.

-

To the stirred solution, add 1.05 equivalents of ethyl isothiocyanate dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties are influenced by the interplay between the phenylboronic acid moiety and the ethylthioureido substituent.

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity, reflecting the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous solution.[4] The pKa of unsubstituted phenylboronic acid is approximately 8.8.[5] The introduction of substituents on the phenyl ring can significantly alter the pKa. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.

The ethylthioureido group at the meta position is expected to have a modest electron-withdrawing effect, which would likely result in a pKa value slightly lower than that of unsubstituted phenylboronic acid.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Range | Basis for Estimation |

| pKa | 8.0 - 8.5 | The thiourea group is weakly electron-withdrawing, which is expected to slightly increase the acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). |

| logP | -0.5 to 0.5 | Based on the computed logP of -0.7174 for the closely related 3-(3-methylthioureido)phenylboronic acid.[6] The additional ethyl group will slightly increase lipophilicity. |

| Solubility | Poorly soluble in water, soluble in polar organic solvents. | Phenylboronic acids generally exhibit low aqueous solubility but are soluble in solvents like methanol, ethanol, and DMSO.[7] |

| Stability | Moderate | Boronic acids can undergo oxidative degradation.[8] The thiourea moiety might influence stability, but specific data is lacking. |

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. A computed logP value for the similar compound, 3-(3-methylthioureido)phenylboronic acid, is -0.7174, suggesting it is a relatively hydrophilic molecule.[6] The ethyl group in the target compound will slightly increase its lipophilicity compared to the methyl analog.

Solubility

Phenylboronic acids generally exhibit poor solubility in water but are soluble in most polar organic solvents.[7] The solubility of substituted phenylboronic acids can be influenced by the nature of the substituent.[1][9] Given the presence of both a polar thiourea group and a nonpolar ethyl group, the solubility of this compound in aqueous and organic solvents would need to be experimentally determined for a precise understanding.

Stability

The stability of boronic acids is an important consideration, as they can be susceptible to oxidative degradation.[8] The presence of the thiourea group may influence the stability profile of the molecule, and this should be assessed through appropriate stability-indicating assays.

Experimental Protocols for Physicochemical Characterization

To provide a self-validating framework, the following are detailed, field-proven protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10][11]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation:

-

Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[12]

-

Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in deionized water with a constant ionic strength (e.g., 0.1 M KCl).

-

-

Titration:

-

Place the solution in a thermostatted vessel and stir.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region in the titration curve. The inflection point of the curve can be used to determine the equivalence point, and from this, the pKa can be accurately calculated.

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.[13][14]

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

-

Preparation:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Prepare a stock solution of the compound in either the n-octanol or aqueous phase.

-

-

Partitioning:

-

In a suitable vessel, combine known volumes of the n-octanol and aqueous phases.

-

Add a small, known amount of the compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Analysis:

-

Carefully sample each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Applications and Future Directions

The unique properties of this compound make it a promising candidate for several applications:

-

Glucose Sensing: The ability of the boronic acid to bind with glucose can be exploited for the development of glucose sensors.[15]

-

Drug Delivery: The reversible nature of the boronic acid-diol interaction can be utilized to design stimuli-responsive drug delivery systems.[2][16]

-

Therapeutic Agents: Boronic acids have shown promise as therapeutic agents, and the thiourea moiety may impart novel biological activities.

Future research should focus on the experimental validation of the physicochemical properties outlined in this guide and the exploration of this compound's potential in the aforementioned applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 1072946-06-5 [amp.chemicalbook.com]

- 16. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Mechanism of 3-(3-Ethylthioureido)phenylboronic acid with cis-Diols

Abstract

Phenylboronic acids (PBAs) have garnered significant attention within the scientific community for their remarkable ability to form reversible covalent bonds with cis-diols, a functional group prevalent in biologically crucial molecules like saccharides.[1][2][3] This interaction forms the basis for innovative advancements in glucose sensing, drug delivery systems, and self-healing materials.[4][5] This in-depth technical guide elucidates the core mechanism governing the binding of a specific derivative, 3-(3-Ethylthioureido)phenylboronic acid, to cis-diols. We will explore the fundamental principles of this interaction, the critical role of pH, and the influence of the ethylthioureido moiety. Furthermore, this guide provides detailed experimental protocols for characterizing this binding phenomenon, offering researchers and drug development professionals a comprehensive resource to leverage this unique chemical interaction.

Introduction: The Significance of Boronic Acid-Diol Interactions

Boronic acids are a class of organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups.[6] A key feature of boronic acids is their Lewis acidity, which allows them to interact with Lewis bases.[7][8][9] Their interaction with molecules containing 1,2- or 1,3-diols, such as glucose and other saccharides, is of particular interest. This interaction leads to the formation of cyclic boronate esters, a reversible covalent bond that is highly selective.[7][8][9][10] The reversible nature of this bond is crucial for applications requiring dynamic and responsive systems, such as continuous glucose monitoring.[2]

The incorporation of phenylboronic acid derivatives into hydrogels has enabled the development of glucose-responsive materials.[1][11] The binding of glucose to the immobilized PBA moieties induces changes in the hydrogel's volume, which can be translated into a measurable signal.[1][3]

Core Binding Mechanism: A Reversible Covalent Interaction

The fundamental interaction between a phenylboronic acid and a cis-diol involves the formation of a cyclic boronate ester. This is a reversible condensation reaction where a molecule of water is eliminated.

The boron atom in a boronic acid is sp² hybridized and has a trigonal planar geometry with a vacant p-orbital, making it a Lewis acid.[12] In an aqueous solution, the boronic acid exists in equilibrium with its tetrahedral boronate anion form.[12] The formation of the boronate ester is significantly influenced by pH, as the tetrahedral boronate form is more reactive towards diols.[13][14]

The Critical Role of pH

The binding of phenylboronic acid to cis-diols is a pH-dependent equilibrium.[13] At acidic pH, the equilibrium favors the trigonal, uncharged form of the boronic acid, which has a lower affinity for diols. As the pH increases and approaches the pKa of the boronic acid, the concentration of the more reactive tetrahedral boronate anion increases, leading to enhanced ester formation.[13] This pH-dependent behavior is a cornerstone of designing boronic acid-based sensors and responsive materials.[4][5] The pKa of the boronic acid itself is a critical parameter, and it can be tuned by introducing electron-withdrawing or electron-donating substituents on the phenyl ring.[12]

The Influence of the 3-(3-Ethylthioureido) Substituent

In the case of this compound, the ethylthioureido group at the meta-position of the phenyl ring influences the electronic properties of the boronic acid. The thiourea moiety can participate in intramolecular interactions and hydrogen bonding, which can affect the pKa of the boronic acid and, consequently, its binding affinity for cis-diols. While specific studies on the exact influence of this particular substituent are not extensively detailed in the provided search results, the general principle of substituent effects on PBA acidity and binding is well-established.[15]

Visualizing the Binding Mechanism

To better illustrate the chemical transformations involved, the following diagrams depict the equilibrium states and the binding process.

Caption: pH-dependent equilibrium of phenylboronic acid.

Caption: Reversible formation of a cyclic boronate ester.

Experimental Characterization of the Binding Interaction

A thorough understanding of the binding mechanism requires robust experimental characterization. The following protocols outline key techniques used to quantify the interaction between this compound and cis-diols.

Determining Binding Affinity using Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying binding events.[16][17] A competitive binding assay using a fluorescent reporter dye, such as Alizarin Red S (ARS), is a common method.[16][17] ARS is a catechol-containing molecule that fluoresces upon binding to boronic acids.[17] The displacement of ARS by a competing cis-diol leads to a decrease in fluorescence, which can be used to determine the binding constant of the diol.[16][17]

Experimental Protocol: Competitive Fluorescence Titration

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 10 mM.

-

Prepare a stock solution of Alizarin Red S (ARS) in the same buffer at a concentration of 1 mM.

-

Prepare a stock solution of the cis-diol of interest (e.g., glucose, fructose) in the same buffer at a concentration of 1 M.

-

-

Determination of the Boronic Acid-ARS Association Constant (KARS):

-

In a fluorescence cuvette, add a fixed concentration of ARS (e.g., 10 µM).

-

Titrate with increasing concentrations of the boronic acid.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronate complex.

-

Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model to determine KARS.

-

-

Competitive Binding Assay:

-

Prepare a series of solutions containing a fixed concentration of the boronic acid and ARS (at concentrations determined from the previous step to ensure significant complex formation).

-

Add increasing concentrations of the cis-diol to these solutions.

-

Measure the decrease in fluorescence intensity as the diol displaces ARS from the boronic acid.

-

Plot the fluorescence intensity against the diol concentration. The data can be analyzed using appropriate equations to calculate the association constant (Ka) for the boronic acid-diol interaction.[17]

-

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[18][19]

Experimental Protocol: ITC Analysis

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer (e.g., 0.5 mM).[20]

-

Prepare a solution of the cis-diol ligand in the same buffer at a higher concentration (e.g., 25 mM).[20] It is crucial that the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

ITC Experiment:

-

Load the boronic acid solution into the sample cell of the ITC instrument.

-

Load the cis-diol solution into the injection syringe.

-

Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

-

Perform the titration, injecting small aliquots of the diol solution into the boronic acid solution. The instrument measures the heat evolved or absorbed after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat-flow spikes, is integrated to obtain the heat change per injection.

-

A blank titration (injecting the diol into the buffer alone) should be performed to subtract the heat of dilution.

-

The corrected data is then plotted as heat change versus the molar ratio of the ligand to the boronic acid.

-

This binding isotherm is fitted to a suitable binding model (e.g., "One Set of Sites") to determine the thermodynamic parameters (Ka, ΔH, and n).[20]

-

| Parameter | Description | Significance |

| Ka (Association Constant) | Measure of the binding affinity. | Higher Ka indicates stronger binding. |

| ΔH (Enthalpy Change) | Heat released or absorbed during binding. | Indicates the contribution of hydrogen bonds and van der Waals interactions. |

| n (Stoichiometry) | Molar ratio of ligand to macromolecule at saturation. | Determines the number of binding sites. |

Structural Elucidation using ¹¹B NMR Spectroscopy

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the structure and hybridization state of the boron atom in boronic acids and their esters.[21][22][23] The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment.

The sp²-hybridized boron in the trigonal boronic acid typically resonates at a different chemical shift compared to the sp³-hybridized boron in the tetrahedral boronate anion and the cyclic boronate ester.[22][24] This allows for the direct observation of the equilibrium between these species and the formation of the boronate ester upon addition of a cis-diol.[21]

Experimental Protocol: ¹¹B NMR Titration

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O with a suitable buffer).

-

Prepare a stock solution of the cis-diol in the same deuterated solvent.

-

-

NMR Measurement:

-

Acquire a ¹¹B NMR spectrum of the boronic acid solution alone.

-

Add incremental amounts of the cis-diol to the NMR tube and acquire a spectrum after each addition.

-

Monitor the changes in the ¹¹B chemical shifts and the appearance of new signals corresponding to the boronate ester.

-

-

Data Analysis:

-

The chemical shifts provide information about the hybridization state of the boron atom.[22]

-

The relative integration of the signals for the free boronic acid and the boronate ester can be used to determine the equilibrium constant for the binding reaction under the specific experimental conditions.[21]

-

Conclusion and Future Perspectives

The interaction between this compound and cis-diols is a dynamic and reversible process governed by fundamental principles of Lewis acid-base chemistry and pH-dependent equilibria. The ethylthioureido substituent likely modulates the electronic properties of the boronic acid, influencing its binding characteristics. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize this interaction, paving the way for the rational design of novel sensors, drug delivery vehicles, and responsive materials.

Future research in this area will likely focus on the synthesis of new boronic acid derivatives with tailored pKa values and enhanced selectivity for specific cis-diols. The integration of these molecules into advanced materials and devices holds immense promise for a wide range of applications in biotechnology and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aablocks.com [aablocks.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. metaphactory [semopenalex.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of binding interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Theoretical Binding Energy of Ethylthioureido Phenylboronic Acid with Sialic Acid

Introduction: The Significance of Boronic Acid-Sialic Acid Interactions in Modern Therapeutics

The cell surface is adorned with a dense and complex layer of glycans, and at the outermost position of many of these chains resides sialic acid.[1][2] This nine-carbon sugar is a critical mediator in a vast array of physiological and pathological processes, from cell-cell communication and immune recognition to viral entry and cancer metastasis.[1][3][4] The overexpression of sialic acid on the surface of cancer cells is a well-established hallmark of malignancy, making it an attractive target for diagnostic and therapeutic development.[3][5]

Boronic acids have emerged as a versatile class of synthetic receptors capable of forming reversible covalent bonds with the cis-diol groups present in saccharides like sialic acid.[6][7][8] This unique interaction has paved the way for innovative drug delivery systems, biosensors, and cancer-targeting agents.[9][10] The molecule at the heart of this guide, ethylthioureido phenylboronic acid, combines the diol-binding capability of the phenylboronic acid moiety with the potential for additional interactions conferred by the ethylthioureido group. Understanding the strength of its binding to sialic acid is paramount for its rational design and application in a therapeutic context.

This technical guide provides a comprehensive framework for determining the theoretical binding energy between ethylthioureido phenylboronic acid and sialic acid. We will delve into the fundamental principles of molecular recognition, outline a robust computational workflow, and explore advanced methods for refining binding energy calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research.

Theoretical Underpinnings of the Boronic Acid-Sialic Acid Interaction

The interaction between a boronic acid and a diol, such as the glycerol-like side chain of sialic acid, is a fascinating example of reversible covalent chemistry. The boron atom in a boronic acid acts as a Lewis acid, readily accepting a pair of electrons from a nucleophile.[11] In an aqueous environment, the trigonal planar boronic acid exists in equilibrium with its tetrahedral boronate form.[12] It is this tetrahedral intermediate that is key to the formation of a stable cyclic ester with a diol.

The binding of phenylboronic acid to sialic acid is highly pH-dependent.[13][14] At lower pH, the interaction may occur at the α-hydroxycarboxylate moiety of sialic acid. However, at physiological pH, the primary binding site is the cis-diol on the exocyclic glycerol side chain, specifically at the C8 and C9 positions, forming a stable five-membered ring.[13][14] The ethylthioureido functional group introduces the potential for additional non-covalent interactions, such as hydrogen bonding, which can further stabilize the complex and enhance binding affinity.

Computational Workflow for Determining Binding Energy

The theoretical binding energy (ΔG_bind) is a measure of the affinity between two molecules. A more negative value indicates a stronger, more stable interaction. This value can be estimated using a variety of computational techniques, ranging from rapid, high-throughput methods to more computationally expensive but highly accurate approaches.

The overall workflow for determining the theoretical binding energy can be visualized as follows:

Part 1: Molecular Docking - A First Look at Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool for virtual screening and for generating plausible binding poses for further analysis.

Experimental Protocol: Molecular Docking Simulation

-

Ligand and Receptor Preparation:

-

Ligand (Ethylthioureido Phenylboronic Acid):

-

Obtain the 2D structure of 3-(3-ethylthioureido)phenylboronic acid (CAS: 1072946-06-5).[15][16]

-

Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D structure to a 3D conformation.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step ensures a low-energy starting conformation for the ligand.

-

Assign partial charges to the ligand atoms.

-

-

Receptor (Sialic Acid, N-Acetylneuraminic Acid):

-

Obtain the 3D coordinates of sialic acid from a crystallographic database (e.g., the Protein Data Bank if in a complex) or generate it using a molecular builder.

-

Add hydrogen atoms to the structure, as they are often omitted in crystallographic files.

-

Assign partial charges.

-

-

-

Defining the Binding Site:

-

Running the Docking Simulation:

-

Use a well-validated docking program such as AutoDock, Glide, or GOLD.

-

The docking algorithm will systematically explore different conformations of the ligand within the defined binding site, evaluating the goodness of fit at each step using a scoring function.

-

The scoring function provides an estimate of the binding affinity, often in units of kcal/mol.

-

-

Analysis of Results:

-

The output of the docking simulation will be a series of binding poses ranked by their docking scores.

-

Visually inspect the top-ranked poses to ensure they are chemically reasonable. Look for the formation of the covalent bond between the boron atom and the diol of sialic acid.

-

Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Part 2: Refining the Binding Energy Calculation

While docking provides a rapid and useful estimate of binding affinity, more accurate methods are often required for lead optimization and a deeper understanding of the binding thermodynamics.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)

MM/PBSA and MM/GBSA are popular methods for rescoring docking poses and estimating the free energy of binding. These methods combine the molecular mechanics energy of the complex in the gas phase with a solvation free energy term. This approach provides a more accurate estimation of the binding energy than most docking scoring functions.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For systems where electronic effects, such as covalent bond formation and charge transfer, are critical, a QM/MM approach is highly recommended.[17] In this method, the region of the system where the key chemical events occur (i.e., the boronic acid and the diol of sialic acid) is treated with a high level of quantum mechanics theory, while the rest of the system is treated with a more computationally efficient molecular mechanics force field.[18] This hybrid approach provides a balance between accuracy and computational cost.

Free Energy Perturbation (FEP)

FEP is one of the most rigorous and computationally demanding methods for calculating relative binding free energies.[19] It involves simulating a non-physical pathway that "mutates" one molecule into another in both the free state and when bound to a receptor. While computationally intensive, FEP can yield results with an accuracy that approaches experimental values, making it a powerful tool in the later stages of drug design.

Quantitative Data Summary

The following table presents a hypothetical summary of the kind of quantitative data that would be generated from the computational workflow described above. The values are for illustrative purposes only.

| Computational Method | Predicted Binding Energy (ΔG_bind) (kcal/mol) | Key Interactions Predicted |

| Molecular Docking | -5.8 | Covalent bond between Boron and C8-C9 diol of sialic acid. Hydrogen bond between thioureido N-H and sialic acid carboxylate. |

| MM/PBSA | -7.2 | Refined electrostatic and solvation contributions. |

| QM/MM | -8.5 | Accurate description of the covalent boronate ester bond and charge distribution. |

| Free Energy Perturbation | -8.2 ± 0.5 | Rigorous calculation of relative binding free energy, including entropic contributions. |

Conclusion and Future Directions

The computational workflow outlined in this guide provides a robust framework for determining the theoretical binding energy of ethylthioureido phenylboronic acid with sialic acid. By starting with rapid docking methods and progressing to more rigorous techniques like QM/MM and FEP, researchers can gain a deep and accurate understanding of the molecular interactions driving this important recognition event.

These theoretical insights are invaluable for the rational design of next-generation boronic acid-based therapeutics. By understanding the structure-activity relationship at a molecular level, it becomes possible to systematically modify the ligand to enhance its binding affinity, selectivity, and pharmacokinetic properties. The continued development of computational methods and high-performance computing will undoubtedly further empower the role of in silico studies in accelerating the discovery and development of novel drugs targeting the sialic acid-rich cancer glycome.

References

- 1. mdpi.com [mdpi.com]

- 2. microbiologysociety.org [microbiologysociety.org]

- 3. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic acids in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 10. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound,(CAS# 1072946-06-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 16. chemscene.com [chemscene.com]

- 17. ipc.kit.edu [ipc.kit.edu]

- 18. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.vu.nl [research.vu.nl]

A Deep Dive into Boronic Acid-Glycoprotein Interactions: A Technical Guide for Researchers

This guide provides an in-depth exploration of the fundamental principles governing the interaction between boronic acids and glycoproteins. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemistry, explores the nuances of binding affinity and selectivity, and provides practical insights into the application of this versatile interaction in glycoprotein analysis.

The Fundamental Interaction: A Reversible Covalent Dance

At the heart of the utility of boronic acids in glycoprotein research lies their ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols.[1][2] Glycoproteins, with their abundant carbohydrate moieties (glycans), present a rich landscape of these diol functionalities.[3][4] This interaction results in the formation of five- or six-membered cyclic esters, known as boronate esters.[3][4]

The reaction is a dynamic equilibrium, readily influenced by the surrounding chemical environment, most notably pH.[2][5] In alkaline conditions, the boronic acid (a Lewis acid) exists in a more reactive, tetrahedral anionic boronate form, which readily reacts with diols.[6] Conversely, acidic conditions favor the trigonal, less reactive form of the boronic acid and promote the hydrolysis of the boronate ester, thus reversing the binding.[5] This pH-dependent reversibility is a cornerstone of many applications, allowing for the capture and subsequent release of glycoproteins.[5]

Caption: Reversible formation of a cyclic boronate ester.

Fine-Tuning the Interaction: Factors Influencing Binding Affinity and Selectivity

The strength and specificity of the boronic acid-glycoprotein interaction are not uniform. They are dictated by a confluence of structural and environmental factors, offering avenues for rational design and optimization in various applications.

The Role of pH and Boronic Acid pKa

As previously mentioned, pH is a critical determinant. The optimal pH for binding is typically between the pKa of the boronic acid and the pKa of the diol.[7] Standard phenylboronic acid has a relatively high pKa (around 8.8), necessitating alkaline conditions for efficient binding.[6] This can be problematic for sensitive glycoproteins that may degrade at high pH.[5]

To circumvent this, significant research has focused on developing boronic acid derivatives with lower pKa values, enabling strong binding at physiological pH (around 7.4).[8][9] This is often achieved by introducing electron-withdrawing groups to the phenyl ring of the boronic acid.[10]

Structural Considerations of the Boronic Acid

The structure of the boronic acid itself plays a pivotal role in determining binding affinity.

-

Wulff-type Boronic Acids: These derivatives incorporate an intramolecular coordinating amine or hydroxyl group, which stabilizes the tetrahedral boronate intermediate, thereby lowering the pKa and enhancing binding affinity at neutral pH.[2][8]

-

Benzoboroxoles: This class of boronic acids exhibits a pre-organized structure that is highly amenable to diol binding, often showing superior affinity compared to traditional phenylboronic acids, even at neutral pH.[10]

The Nature of the Glycan

The structure of the cis-diol on the glycoprotein also influences the binding strength. The relative orientation of the hydroxyl groups and the flexibility of the sugar ring impact the stability of the resulting cyclic boronate ester. For instance, fructose, which can present its hydroxyl groups in a favorable conformation, generally exhibits a higher affinity for boronic acids than glucose.[11] The density and accessibility of cis-diols on the glycoprotein surface also contribute to the overall avidity of the interaction through multivalent binding.[12]

| Boronic Acid Derivative | Glycoprotein/Sugar | Dissociation Constant (Kd) | pH | Reference |

| Phenylboronic Acid | Glucose | ~10⁻² - 10⁻³ M | > 8.5 | [11] |

| Phenylboronic Acid | Fructose | ~10⁻³ - 10⁻⁴ M | > 8.5 | [11] |

| 3-Aminophenylboronic acid | Ribonuclease B | Not specified | 8.5 | [5] |

| Wulff-type Boronic Acid | IgG | 2.2 nM (LOD) | 7.4 | [9] |

| Heterocyclic Boronic Acids | Sialic Acid | Varies with pH | 4.9 - 8.0 | [13] |

Caption: Representative binding affinities of boronic acids.

Practical Applications: From Enrichment to Sensing

The unique characteristics of the boronic acid-glycoprotein interaction have been harnessed in a multitude of applications within proteomics and drug development.

-

Glycoprotein Enrichment and Separation: Boronic acid affinity chromatography (BAC) is a powerful technique for selectively capturing glycoproteins from complex biological samples like serum or cell lysates.[1][5] The retained glycoproteins can then be eluted by lowering the pH or by introducing a competing diol-containing molecule.

-

Glycoprotein Immobilization: Boronic acids can be used to immobilize glycoproteins onto various surfaces, such as microarrays or biosensor chips, for downstream analysis.[3][4]

-

Biosensing: The binding event between a boronic acid and a glycoprotein can be coupled to a signal transducer (e.g., fluorescence, electrochemical) to create highly sensitive biosensors for glycoprotein detection and quantification.[5]

Experimental Protocol: Boronic Acid Affinity Chromatography for Glycoprotein Enrichment

This protocol provides a generalized workflow for the enrichment of glycoproteins from a complex biological sample using a commercially available boronic acid agarose resin.

Caption: Workflow for glycoprotein enrichment by BAC.

Materials:

-

Boronic Acid Agarose Resin

-

Chromatography Column

-

Binding/Wash Buffer (e.g., 0.1 M Boric Acid, 0.15 M NaCl, pH 8.5)[14]

-

Elution Buffer (e.g., 0.1 M Acetic Acid, pH 4.5 or a buffer containing a competing diol like sorbitol)[14]

-

Complex biological sample (e.g., serum, cell lysate)

-

Collection tubes

Protocol:

-

Resin Preparation and Column Packing:

-

Gently resuspend the boronic acid agarose resin to create a uniform slurry.

-

Carefully transfer the desired amount of slurry to an empty chromatography column, allowing the storage buffer to drain.

-

Wash the packed resin with 5-10 column volumes of deionized water to remove the storage solution.

-

-

Equilibration:

-

Equilibrate the column by passing 5-10 column volumes of Binding/Wash Buffer through the resin. This step is crucial to ensure the pH and ionic strength of the resin are optimal for glycoprotein binding.

-

-

Sample Preparation and Loading:

-

Clarify the biological sample by centrifugation or filtration to remove any particulate matter.

-

Dilute the sample in Binding/Wash Buffer to ensure the pH is conducive to binding.

-

Slowly load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

-

-

Washing:

-

After the entire sample has passed through the column, wash the resin with 5-10 column volumes of Binding/Wash Buffer. This step is critical for removing non-glycoproteins and other contaminants that may be non-specifically bound to the resin.

-

-

Elution:

-

Elute the bound glycoproteins by applying the Elution Buffer to the column. The acidic pH of the elution buffer will disrupt the boronate ester linkages, releasing the glycoproteins.

-

Collect the eluate in fractions.

-

-

Post-Elution Handling:

-

If an acidic elution buffer was used, it is advisable to neutralize the collected fractions immediately by adding a small amount of a basic buffer (e.g., 1 M Tris-HCl, pH 8.0) to prevent protein denaturation.

-

The enriched glycoprotein fractions are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Challenges and Future Perspectives

Despite the broad utility of boronic acids, several challenges remain. The relatively low binding affinity of simple phenylboronic acids in aqueous media can be a limitation.[12] Furthermore, the requirement for alkaline conditions for many boronic acids can be detrimental to the stability of certain glycoproteins.[5]

Future research is likely to focus on the development of novel boronic acid derivatives with enhanced affinity and selectivity that can operate under physiological conditions. The design of multivalent boronic acid ligands and the exploration of new material scaffolds for boronic acid immobilization are promising avenues for improving the performance of boronic acid-based technologies in glycoprotein research and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acid-based approach for separation and immobilization of glycoproteins and its application in sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel Wulff-type boronate acid-functionalized magnetic metal-organic framework imprinted polymer for specific recognition of glycoproteins under physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic acid functionalized g-C3N4 nanosheets for ultrasensitive and selective sensing of glycoprotein in the physiological environment - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. "Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellu" by Xiaoyu Zhang [trace.tennessee.edu]

- 13. researchgate.net [researchgate.net]

- 14. EP2528933A1 - Process for the purification of glycoproteins - Google Patents [patents.google.com]

A Technical Guide to Thiourea Derivatives in Chemical Biology Sensing

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of Thiourea in Supramolecular Sensing

In the intricate landscape of chemical biology, the ability to selectively detect and quantify specific ions and molecules within complex biological milieus is paramount. This necessity has driven the evolution of synthetic chemosensors—molecules meticulously designed to signal the presence of a target analyte. Among the diverse scaffolds employed, thiourea derivatives have emerged as a remarkably versatile and powerful class of receptors.[1][2] Their utility stems from a simple yet elegant structural feature: the N-H protons of the thiourea moiety. These protons are sufficiently acidic to act as potent hydrogen-bond donors, forming a pre-organized cleft that can engage in highly specific non-covalent interactions with a variety of guest molecules.[3][4]

Unlike their oxygen-containing urea counterparts, the thiocarbonyl group (C=S) in thioureas enhances the acidity of the N-H protons, often leading to stronger and more selective binding affinities for anions.[5][6] This fundamental property, combined with their straightforward synthesis and the ease with which their electronic and photophysical properties can be tuned, has positioned thiourea derivatives at the forefront of chemosensor design for applications ranging from environmental monitoring to intracellular imaging and diagnostics.[7][8] This guide provides a technical deep dive into the core principles, design strategies, and practical applications of thiourea-based sensors, offering field-proven insights for professionals in chemical research and drug development.

The Thiourea Moiety: A Privileged Scaffold for Molecular Recognition

The efficacy of a thiourea-based sensor is fundamentally rooted in the electronic and structural characteristics of the N-(C=S)-N fragment. The two N-H groups act as a dual hydrogen-bond donor site, capable of forming stable complexes with species that can accept hydrogen bonds, most notably anions.

Mechanism of Anion Recognition

The primary mechanism for anion recognition is the formation of multiple hydrogen bonds between the thiourea N-H protons and the anionic guest.[9] This interaction is governed by factors such as the basicity and geometry of the anion.

-

Hydrogen Bonding: The N-H···Anion interaction is the cornerstone of recognition. The strength of this bond is significantly influenced by the anion's basicity; for instance, the binding affinity for halides typically follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with their basicity.[6] Similarly, highly basic oxoanions like acetate (AcO⁻) and dihydrogen phosphate (H₂PO₄⁻) are strongly bound.[9]

-

Deprotonation: In the presence of highly basic anions like fluoride (F⁻) or cyanide (CN⁻), a proton transfer can occur from the thiourea N-H group to the anion.[5][10] This deprotonation event results in the formation of a thioureate anion, which induces a dramatic change in the sensor's electronic structure and typically leads to a distinct and easily observable color change, a crucial feature for colorimetric "naked-eye" detection.

Mechanism of Cation and Neutral Molecule Recognition

While renowned for anion binding, the thiourea scaffold is also adept at sensing other analytes.

-

Cation Sensing: The nucleophilic sulfur atom of the thiocarbonyl group can act as a coordination site for metal ions, particularly soft metals like Hg²⁺, Ag⁺, and Au³⁺.[11][12][13] The binding event often disrupts the sensor's internal photophysical processes, leading to a change in fluorescence. Furthermore, by incorporating other ligating atoms (e.g., nitrogen from a pyridine ring), thiourea derivatives can form stable chelation complexes with a range of cations, including biologically relevant ions like Zn²⁺ and Al³⁺.[7][14]

-

Neutral Molecule Sensing: The hydrogen-bonding capability of thiourea derivatives extends to the recognition of neutral molecules that possess hydrogen-bond accepting groups. This has been successfully applied to the sensing of analytes like ATP and various pharmaceuticals.[1][2]

Designing a Thiourea-Based Chemosensor: From Principle to Practice

The rational design of a thiourea sensor involves the integration of three key components: the recognition unit (the thiourea moiety), a signaling unit (a chromophore or fluorophore), and a molecular spacer that links them.

Caption: Core components of a thiourea-based chemosensor.

The choice of the signaling unit is critical as it dictates the output signal.

-

Colorimetric Sensors: These sensors incorporate a chromophore, often containing an electron-donating group and an electron-withdrawing group connected through a π-conjugated system. Analyte binding perturbs this intramolecular charge transfer (ICT) system, causing a shift in the absorption spectrum and a visible color change.[15] The p-nitrophenyl group is a classic choice for this purpose.

-

Fluorescent Sensors: These are prized for their high sensitivity. The signaling mechanism can be:

-

Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-rich group quenches the fluorophore's emission via PET. Cation binding to this group inhibits the PET process, "turning on" fluorescence.[12][16]

-

Chelation-Enhanced Fluorescence (CHEF): Many fluorophores are quenched by vibrational and rotational motions. Analyte binding rigidifies the sensor's structure, restricting these non-radiative decay pathways and enhancing fluorescence emission.[13]

-

Turn-Off Sensing: Conversely, binding of certain analytes, especially paramagnetic metal ions or heavy atoms, can quench fluorescence.[17]

-

Applications in Biological Systems

The true power of thiourea sensors is realized in their application to complex biological questions. Their ability to operate in aqueous environments and their high sensitivity make them ideal tools for cellular and in vivo studies.

Cellular Imaging of Ions

Fluorescent thiourea derivatives have been successfully employed as probes for imaging dynamic changes in ion concentrations within living cells.

-

Heavy Metal Detection: Sensors capable of detecting toxic heavy metals like Hg²⁺ are crucial for toxicology and environmental health studies. Researchers have developed thiourea-based probes that can visualize Hg²⁺ accumulation in live mammalian cells using fluorescence microscopy.[7][18]

-

Sensing Reactive Oxygen Species: Derivatives have been engineered to react specifically with species like hypochlorite (ClO⁻), a key reactive oxygen species in innate immunity. This allows for the real-time imaging of oxidative stress in cells and organisms like zebrafish.[19]

Potential in Diagnostics and Drug Development

The molecular recognition capabilities of thiourea derivatives are highly relevant to the development of new diagnostic and therapeutic tools.[8][20][21]

-

Enzyme Inhibition: The ability to bind to specific functional groups makes thiourea derivatives effective inhibitors for enzymes like cholinesterases, which are relevant targets in neurodegenerative diseases.[17][22]

-

Antimicrobial and Anticancer Activity: The thiourea scaffold is present in numerous compounds with demonstrated biological activity, including antibacterial, antifungal, and anticancer properties.[8][23] Their sensing function can be leveraged to understand their mechanism of action or to develop theranostic agents that both detect and treat disease markers.

Experimental Protocols: A Practical Guide

A self-validating system requires robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis of a representative sensor and its application in anion sensing.

Synthesis of a Simple Colorimetric Anion Sensor

This protocol describes the synthesis of 1-(4-nitrophenyl)-3-(2-aminoethyl)thiourea, a sensor where the thiourea group is the binding site and the p-nitrophenyl moiety is the colorimetric reporter. The synthesis proceeds via the reaction of an amine with an isothiocyanate, a common and efficient method for forming thioureas.[24]

Materials:

-

Ethylenediamine

-

4-Nitrophenyl isothiocyanate

-

Chloroform (CHCl₃), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Argon or Nitrogen gas supply

Procedure:

-

Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon).

-

Dissolve a significant excess of ethylenediamine (e.g., 10 equivalents) in 40 mL of anhydrous CHCl₃. Using a large excess of the diamine is a standard strategy to favor monosubstitution and prevent the formation of the bis-thiourea product.

-

In a separate beaker, dissolve 1.0 equivalent of 4-nitrophenyl isothiocyanate in 10 mL of anhydrous CHCl₃.

-

Add the isothiocyanate solution dropwise to the stirring ethylenediamine solution at room temperature over 30 minutes.

-

After the addition is complete, gently reflux the reaction mixture at 60 °C for 4 hours. The causality here is that gentle heating ensures the reaction goes to completion without promoting side reactions.

-

Allow the mixture to cool to room temperature and continue stirring overnight (approx. 12 hours). A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with deionized water (3 x 10 mL) and a small amount of cold CHCl₃ to remove unreacted starting materials and impurities.

-

Dry the final product, a pale-yellow powder, under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Anion Sensing via UV-Vis Titration

This protocol details how to quantify the interaction between the synthesized sensor and a target anion (e.g., acetate) using UV-Vis spectroscopy.[9][25]

Caption: Step-by-step workflow for anion sensing validation.

Materials & Equipment:

-

Synthesized thiourea sensor

-

Tetrabutylammonium (TBA) salts of various anions (e.g., acetate, chloride, fluoride)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Volumetric flasks and micropipettes

-

Dual-beam UV-Vis spectrophotometer and cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1.0 x 10⁻³ M stock solution of the thiourea sensor in anhydrous DMSO.

-

Prepare a 1.0 x 10⁻² M stock solution of tetrabutylammonium acetate (TBA-OAc) in anhydrous DMSO. The use of TBA salts is standard as the large cation minimizes interference with the binding event.

-

-

Titration Experiment:

-

Pipette 2.0 mL of a diluted sensor solution (e.g., 3.0 x 10⁻⁵ M in DMSO) into a quartz cuvette.

-

Record the initial UV-Vis spectrum (300-700 nm). This is the "0 equivalent" reading.

-

Add small, precise aliquots (e.g., 2-10 µL) of the TBA-OAc stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes. Record the new UV-Vis spectrum.

-

Continue this process until no further significant spectral changes are observed (typically after adding 2-5 equivalents of the anion).

-

-

Data Analysis:

-

Observe the changes in the absorption spectrum. For a sensor with a p-nitrophenyl group, you would expect the ICT band to shift.

-

Plot the change in absorbance at a specific wavelength against the concentration of the added anion.

-

Determine the binding stoichiometry (e.g., 1:1 or 1:2) using a Job's plot.

-

Calculate the association constant (Kₐ) by fitting the titration data to a suitable binding isotherm model (e.g., Benesi-Hildebrand).[13]

-

-

Selectivity Study:

-

Repeat the titration experiment with a range of other anions (e.g., F⁻, Cl⁻, Br⁻, H₂PO₄⁻) to assess the sensor's selectivity. A highly selective sensor will show a significant response only to its target anion.

-

Quantitative Data Summary

The performance of different thiourea-based sensors can be compared by examining their binding constants and limits of detection (LOD).

| Sensor Type | Analyte | Signaling Mode | Binding Constant (Kₐ, M⁻¹) | Limit of Detection (LOD) | Reference |

| Anthracene-Thiourea | Acetate (AcO⁻) | Fluorescence | High (not specified) | Not specified | [9] |

| Pyridine-Thiourea | Hg²⁺ | Fluorescence (Turn-On) | 7.54 x 10⁶ | 2.5 x 10⁻⁸ M | |

| Rhodamine-Thiourea | Al³⁺ | Colorimetric & Fluorescent | ~10⁷ | nM range | [14] |

| Naphthyl-Thiourea | Hg²⁺, Ag⁺, Au³⁺ | Fluorescence (Turn-On) | 5.87 x 10⁶ (for Hg²⁺) | 5.01 x 10⁻⁷ M (for Hg²⁺) |

Future Outlook and Conclusion

The field of thiourea-based sensing is continually advancing. Current research focuses on developing sensors with enhanced water solubility for improved biological compatibility, creating multi-analyte sensors, and integrating them into materials for real-world applications like test strips and diagnostic devices.[3][26] The inherent simplicity, tunability, and potent recognition capabilities of the thiourea scaffold ensure that it will remain a cornerstone of chemical biology sensing for years to come, empowering researchers to probe complex biological systems with ever-increasing precision and clarity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Urea vs. thiourea in anion recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 7. Thiourea-based fluorescent chemosensors for aqueous metal ion detection and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Synthesis and Anion Recognition Property of Symmetrical Chemosensors Involving Thiourea Groups: Theory and Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. A thiourea-based fluorescent turn-on chemosensor for detecting Hg2+, Ag+ and Au3+ in aqueous medium (2023) | Robin Hogan | 14 Citations [scispace.com]

- 13. Thiourea-based novel fluorescence chemosensor for selective detection of mercuric ion and its application in bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted thiourea incorporated rhodamine-based chemosensors for selective detection of aluminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Thiourea-Based Receptors for Anion Recognition and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Exploring thiourea, urea and amidothiourea derivatives for improved anion sensing | Poster Board #1289 - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to 3-(3-Ethylthioureido)phenylboronic Acid (CAS Number: 1072946-06-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-(3-Ethylthioureido)phenylboronic acid (CAS Number: 1072946-06-5). This compound integrates two key pharmacophores: a phenylboronic acid moiety and a thiourea derivative. This unique combination suggests a compelling potential for applications in medicinal chemistry and materials science, particularly in the development of targeted therapeutics and responsive materials. This guide will delve into the structural characteristics, physicochemical properties, a proposed synthesis pathway, and the foreseeable research applications of this compound, grounding the discussion in the established chemistry of its constituent functional groups.

Introduction: The Convergence of Boron and Thiourea Chemistry

This compound is a synthetic organic compound that has garnered interest due to its hybrid structure. The phenylboronic acid group is a versatile functional group in organic chemistry, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and its ability to reversibly bind with diols, a property extensively explored in the development of sensors and drug delivery systems.[1] Concurrently, thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.